

Clinical and Biochemical Hallmarks of ADV-Induced Osteomalacia

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Compound Focus: Adefovir Dipivoxil

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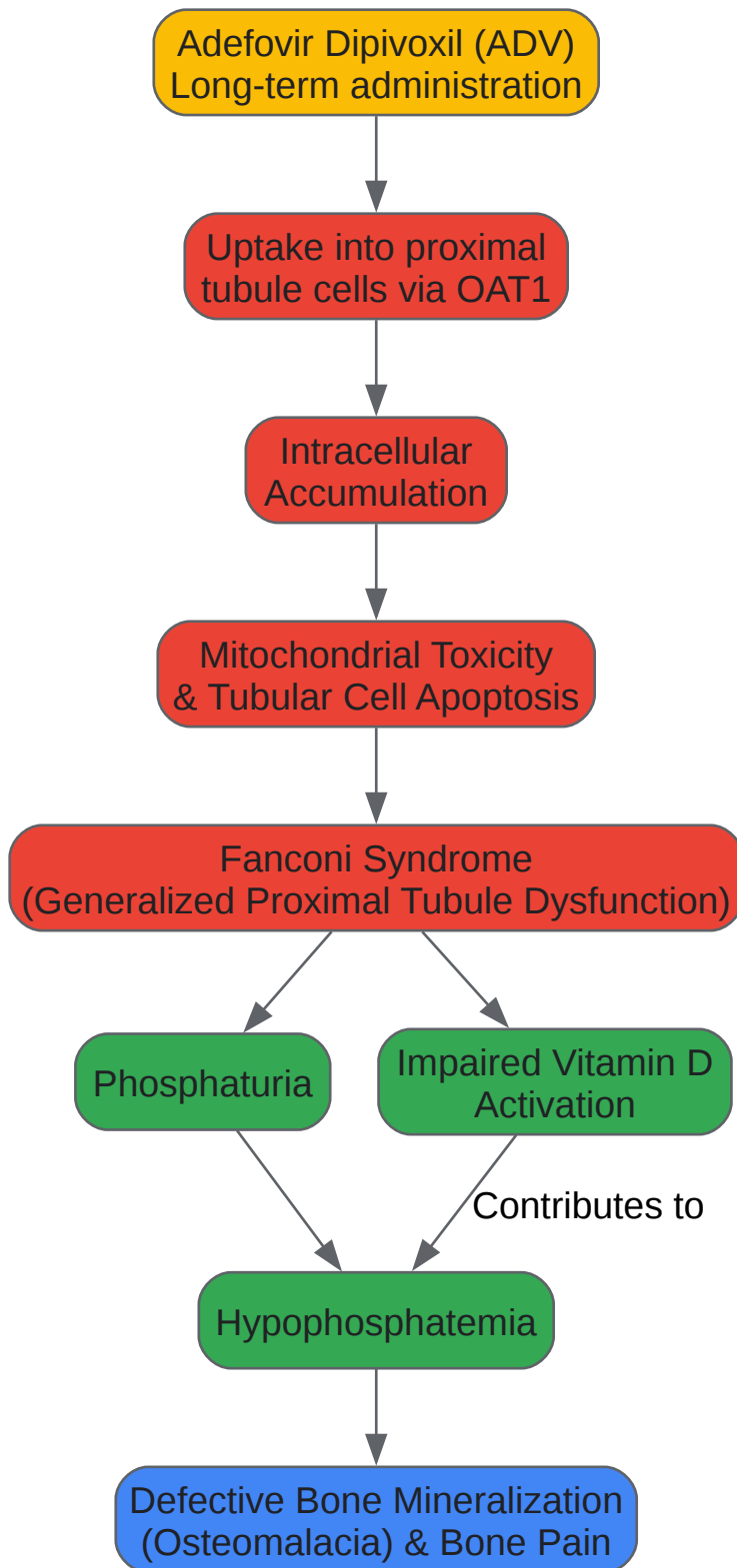
The table below synthesizes the key clinical and biochemical manifestations observed in patients, primarily appearing after long-term treatment (median onset of 5 years) [1].

Feature	Description / Typical Findings	Key References
Primary Symptoms	Bone pain (hips, knees, ankles, back), progressive fatigue, muscle weakness, difficulty walking. Pathological fractures are common in severe cases.	[2] [3] [4]
Key Biochemical Serum Findings	Hypophosphatemia (very common), elevated Alkaline Phosphatase (ALP), hypouricemia, metabolic acidosis, elevated creatinine (indicating renal impairment).	[2] [5] [6]
Key Urinary Findings	Phosphaturia , glycosuria (without hyperglycemia), proteinuria, elevated urinary β 2-microglobulin. This pattern is diagnostic of Fanconi syndrome.	[2] [6] [3]
Bone Metabolism Markers	Elevated bone resorption markers (e.g., cross-linked N-telopeptide), elevated bone formation markers (e.g., bone-specific ALP).	[2] [1]

Feature	Description / Typical Findings	Key References
Radiological Findings	Osteoporosis on DXA scan, multiple fractures/pseudofractures on X-ray/CT, abnormally increased uptake on bone scintigraphy.	[2] [4] [7]

Mechanism of Toxicity and Pathogenesis

The following diagram illustrates the current understanding of how **adefovir dipivoxil** leads to osteomalacia.



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The core mechanism involves drug accumulation in renal tubular cells leading to Fanconi syndrome [2] [6] [1]. Genetic polymorphisms in drug transporter genes (e.g., ABCC2) may increase susceptibility [5] [1].

Diagnostic & Management Protocol

Diagnostic Workflow

A confirmed diagnosis requires a combination of factors:

- **History:** Document long-term ADV use (typically >2-3 years) [1] [7].
- **Biochemical Confirmation:** Demonstrate hypophosphatemia with phosphaturia, glycosuria, and proteinuria [6] [7].
- **Bone Assessment:** Measure elevated ALP and perform imaging (X-ray, bone scan) to identify fractures or pseudofractures [2] [4].

Management Strategies

The table below outlines the core management principles based on clinical evidence.

Intervention	Protocol Details	Rationale & Expected Outcome
1. Discontinue/Replace ADV	Switch to an alternative antiviral agent with lower nephrotoxicity potential, such as entecavir [6] [3] [4].	This is the most critical step to remove the causative agent and halt ongoing tubular damage.
2. Phosphate Supplementation	Oral phosphate supplements (e.g., sodium phosphate syrup). Dosing is titrated based on serum phosphate levels [6] [3].	Corrects the hypophosphatemia directly, providing the necessary substrate for bone mineralization.
3. Active Vitamin D Therapy	Calcitriol (1,25-dihydroxyvitamin D3), typically at 0.25-0.5 µg twice daily [2] [6].	Overcomes impaired renal activation of vitamin D,

Intervention	Protocol Details	Rationale & Expected Outcome
		enhances intestinal absorption of calcium and phosphate, and promotes bone healing.
4. Adjunctive Therapy (Severe Cases)	Denosumab (60 mg subcutaneously every 6 months) may be considered if bone pain and high bone resorption markers persist despite standard therapy. Crucial note: Must only be given after adequate vitamin D and phosphate repletion to avoid severe hypocalcemia [2].	Suppresses excessive osteoclast activity, which can be a feature in advanced cases, helping to relieve bone pain and improve bone density.

Key Takeaways for Researchers

- **Dose and Duration:** Toxicity can occur even at the recommended low dose (10 mg/day), with risk increasing significantly beyond 2 years of therapy [1] [7].
- **Monitoring is Critical:** For patients on long-term ADV, regular monitoring of **serum phosphate, creatinine, alkaline phosphatase, and routine urinalysis** is essential for early detection [7].
- **Recovery is Possible:** With timely intervention (drug substitution and supplementation), biochemical parameters and symptoms can significantly improve or fully resolve over several months, though renal impairment may not always be completely reversible [6] [4] [7].

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